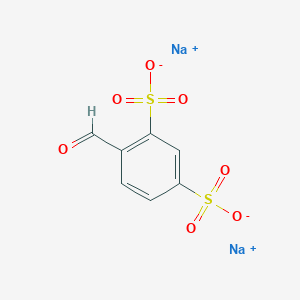
2,6-二氨基嘧啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,6-Diaminopyrimidine-4-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. This compound is related to several research studies focusing on its interactions with various carboxylic acids and its potential as a building block for creating organic salts and cocrystals with potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the interaction of 2,6-diaminopyrimidine with carboxylic acids to form organic salts and cocrystals. For instance, anhydrous and hydrated multi-component organic acid-base salts of 2,6-diaminopyrimidine have been prepared with various carboxylic acids, leading to the formation of seven crystalline compounds characterized by X-ray diffraction analysis, infrared spectroscopy, melting point determination, and elemental analysis . Additionally, acylation reactions of 4,6-diamino-2-mercaptopyrimidine with carboxylic acid chlorides have been studied, showing that acylation can occur at different nucleophilic centers depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of the compounds formed from 2,6-diaminopyrimidine is complex and involves various non-covalent interactions. The structures often adopt hetero R22(8) supramolecular synthons and feature extensive hydrogen bonding and other nonbonding contacts such as π-π, C-π, O-π, and halogen bonds. These interactions play a significant role in the crystal packing of these compounds .
Chemical Reactions Analysis
The chemical reactions involving 2,6-diaminopyrimidine derivatives are diverse. Acylation reactions can lead to different monoacylated derivatives, and the direction of acylation is influenced by factors such as temperature and the nature of the reactants . Furthermore, acylated derivatives of 4,6-diamino-2-mercaptopyrimidine can react with nucleophilic reagents to yield mercaptopyrimidines and corresponding carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diaminopyrimidine derivatives are characterized by their melting points, solubility, and the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions. These properties are crucial for the formation of supramolecular architectures and for the potential biological activity of these compounds .
科学研究应用
药物合成
2,6-二氨基嘧啶-4-羧酸: 是合成多种药物的重要中间体。 其结构中包含胺基和羧基官能团,使其成为合成二氨基嘧啶衍生物的通用前体 . 这些衍生物在开发具有潜在抗癌、抗菌和抗病毒特性的药物方面至关重要 .
超分子化学
该化合物在晶体结构和超分子结构的研究中发挥着重要作用。 它为合成具有不同氢键基序的新型盐奠定了基础,这对于理解分子自组装过程至关重要 . 这些知识是设计具有特定性能的新材料的基础。
纳米技术
在纳米技术中,2,6-二氨基嘧啶-4-羧酸可用于制造纳米催化剂。 这些催化剂用于各种化学反应以提高效率和选择性,从而实现更可持续和绿色的化学工艺 .
聚合物合成
该化合物也参与聚合物合成。 由于其反应性官能团,它可以作为单体或交联剂,有助于开发具有潜在工业应用的新型聚合物材料 .
农业研究
虽然目前还没有关于其在农业中应用的直接资料,但2,6-二氨基嘧啶-4-羧酸的化学性质表明它可以用于合成农用化学品。 它的衍生物可以作为具有除草或杀虫活性的化合物的构建块 .
环境研究
该化合物的衍生物可用于环境研究,特别是在分析天然有机分子及其反应性方面。 羧基,例如在2,6-二氨基嘧啶-4-羧酸中发现的羧基,在地面系统中发挥着有机分子结构环境中的主要作用 .
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .
作用机制
Target of Action
2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .
Mode of Action
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .
Biochemical Pathways
The biochemical pathways affected by 2,6-Diaminopyrimidine-4-carboxylic acid are related to the production of eicosanoids. By inhibiting COX enzymes, the compound reduces the production of thromboxanes, prostaglandins, and prostacyclins .
Result of Action
The molecular and cellular effects of 2,6-Diaminopyrimidine-4-carboxylic acid’s action are related to its anti-inflammatory properties. By inhibiting the production of eicosanoids, the compound can reduce inflammation and provide relief from related symptoms .
属性
IUPAC Name |
2,6-diaminopyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUOGOIRZGRDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937013 |
Source


|
| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16490-14-5 |
Source


|
| Record name | NSC46805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














